Sofosbuvir D6 is a deuterated analog of sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C virus infections. The compound is notable for its enhanced pharmacokinetic properties due to the incorporation of deuterium, which can improve metabolic stability and reduce the frequency of dosing. Sofosbuvir itself is a prodrug that is converted into its active form, sofosbuvir triphosphate, which inhibits viral replication.
Sofosbuvir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in December 2013. The compound is synthesized through various chemical processes that involve multiple intermediates and reagents to achieve the final product.
Sofosbuvir D6 falls under the classification of antiviral agents, specifically as a direct-acting antiviral medication targeting hepatitis C. It is categorized as a nucleotide analog and is part of the broader class of phosphoramidate prodrugs.
The synthesis of sofosbuvir D6 involves several key steps that utilize novel intermediates and optimized reaction conditions.
Methods and Technical Details:
Sofosbuvir D6 has a complex molecular structure characterized by several functional groups:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational properties and interactions with biological targets .
Sofosbuvir D6 participates in several chemical reactions that are critical for its activation and efficacy:
These reactions are fundamental to its mechanism of action against hepatitis C virus .
Sofosbuvir D6 exerts its antiviral effects primarily through the following process:
The effectiveness of sofosbuvir D6 in treating hepatitis C has been demonstrated in various clinical studies, showing significant reductions in viral load among treated patients .
Physical Properties:
Chemical Properties:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality control and characterization .
Sofosbuvir D6 is primarily used in scientific research related to antiviral therapies for hepatitis C. Its applications include:
Research continues to explore the potential benefits of deuterated compounds like sofosbuvir D6 in enhancing therapeutic profiles against viral infections .
Deuterium (²H) labeling, involving the substitution of hydrogen atoms with the stable isotope deuterium at specific molecular sites, serves as a pivotal strategy in antiviral drug development. Sofosbuvir-d6 (PSI-7977-d6; GS-7977-d6), a deuterated analog of the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, incorporates six deuterium atoms at the tert-butyl ester group of the L-alaninate moiety. Its chemical structure is C₂₂H₂₃D₆FN₃O₉P, with a molecular weight of 535.49 g/mol [1] [5] [7]. This strategic deuteration aims to:
Table 1: Key Physicochemical Properties of Sofosbuvir-d6
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₂₃D₆FN₃O₉P | Confirms site-specific D6 labeling at the isopropyl moiety of the alaninate ester |
Molecular Weight | 535.49 g/mol | ∼6 g/mol increase vs. non-deuterated Sofosbuvir |
CAS Number | 1868135-06-1 | Unique identifier for the deuterated compound |
Chemical Name | Propan-2-yl-1,1,1,3,3,3-d6 ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | Describes stereochemistry and deuteration sites |
Purity | ≥98.35% | Essential for reliable pharmacological and metabolic studies |
The synthesis of Sofosbuvir-d6 necessitates precise deuteration at the propan-2-yl group of the L-alaninate ester. This is achieved through tailored synthetic routes using deuterated reagents to ensure isotopic purity and positional integrity:
Table 2: Synthetic Method Comparison for Sofosbuvir-d6
Method | Deuterated Reagent | Key Conditions | Yield | Isotopic Purity |
---|---|---|---|---|
Direct Esterification | Propan-2-ol-d7 | DCM, DMAP, 0°C, 12h | 68–75% | >99% D6 |
Grignard Route | Acetone-d6 + Methylmagnesium Bromide | THF, -20°C, N₂ atmosphere | 55–62% | 98.5% D6 |
Reductive Deuteration | D₂/Pd-C + Acrylate Intermediate | EtOAc, 50 psi, 60°C | 48–53% | 97% D6 |
Sofosbuvir-d6’s deuterium tags enable sensitive tracking of its metabolic activation pathway—crucial for understanding its intracellular pharmacology and optimizing antiviral efficacy:
Table 3: Sofosbuvir-d6 Phosphorylated Anabolite Pharmacokinetics in Cellular Matrices
Anabolite | Matrix | Median Concentration (fmol/10⁶ cells) | Range (fmol/10⁶ cells) | Half-life (h) |
---|---|---|---|---|
MP | PBMC | 220.0 | 51.5–846.0 | - |
DP | PBMC | 70.2 | 25.8–275.0 | - |
TP | PBMC | 859.0 | 54.5–6,756.0 | 26 |
TP | RBC | 2.91 | 1.14–10.4 | 69 |
TP | Hepatocytes* | ∼15,000* | Not reported | >24 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7